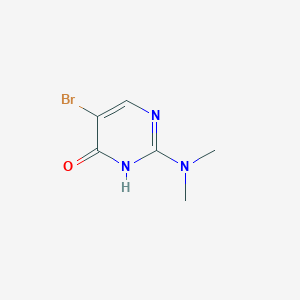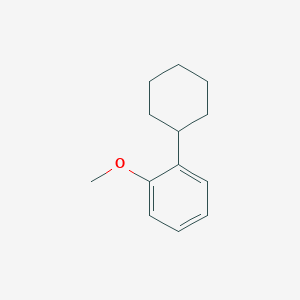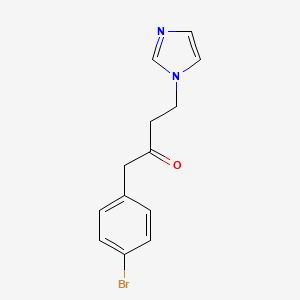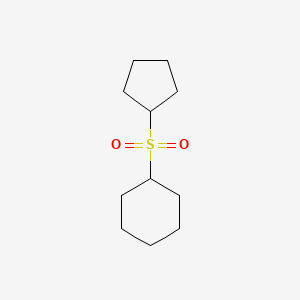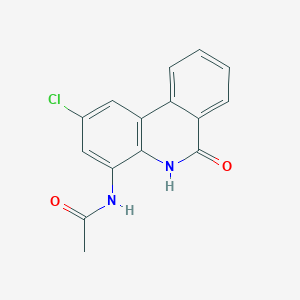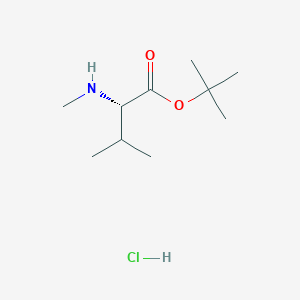
tert-Butyl methyl-L-valinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl methyl-L-valinate hydrochloride is a derivative of L-valine, an essential amino acid. This compound is often used in peptide synthesis and serves as a protected form of L-valine, which is crucial for various biological processes, including growth and ammonia detoxification in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl methyl-L-valinate hydrochloride is typically synthesized by reacting L-valine with tert-butanol in the presence of hydrochloric acid. The reaction conditions often involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl methyl-L-valinate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted valine derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl methyl-L-valinate hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in studies related to amino acid metabolism and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of cosmetics, pharmaceuticals, and animal feed products.
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl-L-valinate hydrochloride involves its role as a protected amino acid. It participates in peptide synthesis by forming stable intermediates that prevent unwanted side reactions. The molecular targets include enzymes involved in peptide bond formation and pathways related to amino acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- L-Valine tert-butyl ester hydrochloride
- Methyl L-valinate hydrochloride
- tert-Butyl L-glutamate hydrochloride
Uniqueness
tert-Butyl methyl-L-valinate hydrochloride is unique due to its specific structure, which provides stability and protection during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins, where maintaining the integrity of the amino acid sequence is crucial .
Propiedades
Fórmula molecular |
C10H22ClNO2 |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
tert-butyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-7(2)8(11-6)9(12)13-10(3,4)5;/h7-8,11H,1-6H3;1H/t8-;/m0./s1 |
Clave InChI |
IXKXYWRYRCOPIJ-QRPNPIFTSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC(C)(C)C)NC.Cl |
SMILES canónico |
CC(C)C(C(=O)OC(C)(C)C)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
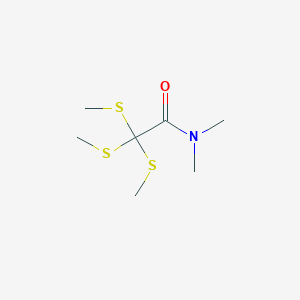
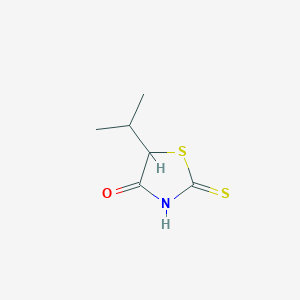

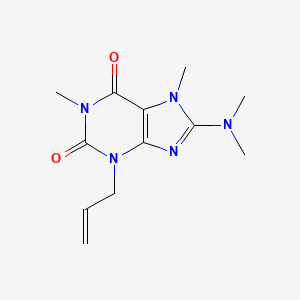
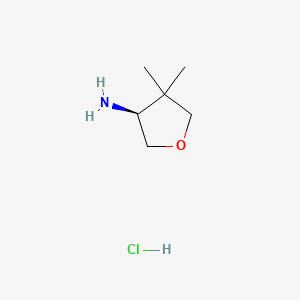
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
